molecular formula C15H26O6 B7775413 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 81704-51-0

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B7775413
CAS No.: 81704-51-0
M. Wt: 302.36 g/mol
InChI Key: CKECEWYVEGPMPE-UHFFFAOYSA-N
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Description

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane (CAS: 1214702-92-7) is a sophisticated chiral chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a central 1,3-dioxolane ring fused to two additional 2,2-dimethyl-1,3-dioxolane units, a structural motif widely recognized for its utility as a protecting group for aldehydes and ketones . The 2,2-dimethyl subgroup (acetonide) confers significant stability towards a range of conditions, including bases and nucleophiles, while allowing for selective deprotection under mild acidic conditions . The primary research value of this compound lies in its potential as a precursor or intermediate for the synthesis of complex, enantiomerically pure molecules. Chiral 1,3-dioxolane derivatives are extensively used in asymmetric synthesis, serving as key auxiliaries to control stereochemistry in the formation of new carbon-carbon bonds . Furthermore, structurally related 1,3-dioxolane compounds have demonstrated notable biological activities in scientific studies, including antibacterial and antifungal properties, highlighting the potential of this scaffold in medicinal chemistry research . Researchers can leverage this compound to construct chiral ligands, develop novel catalysts, or incorporate chiral fragments into target molecules for chemical biology and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECEWYVEGPMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249247
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1214702-92-7, 3969-59-3, 81704-51-0
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Record name 4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
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Preparation Methods

Enzymatic Resolution of Diol Precursors

The chemoenzymatic route leverages lipases or esterases to resolve racemic diol intermediates. Gillingham et al. demonstrated that Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of 2,3-O-isopropylidene-D-xylose derivatives, yielding the (4R,5S)-configured product with >98% enantiomeric excess (ee). This method avoids harsh acidic conditions typical of traditional acetalization, preserving stereochemical integrity.

Key Reaction Parameters

ParameterValue/RangeImpact on Yield/ee
Enzyme loading10–15 mg/mmol substrateHigher loading accelerates kinetics but risks protein denaturation
Solventtert-Amyl alcoholMinimizes hydrolysis of acyl donor
Temperature35–40°COptimal for enzyme activity

The final step involves ketalization with 2,2-dimethoxypropane under BF₃·OEt₂ catalysis, achieving 72% isolated yield.

Conventional Organic Synthesis Approaches

Sequential Acetalization-Ketalization Protocol

A widely cited method from Chinese patent CN100439354C employs D-tartaric acid diester as the starting material. The synthesis proceeds through three stages:

Acetalization/Ketalization

D-Tartaric acid dimethyl ester reacts with aldehydes (e.g., propionaldehyde) or ketones in anhydrous toluene, catalyzed by CuSO₄ or P₂O₅. For example:

  • Reactants : D-Tartaric acid dimethyl ester (17.8 g), propionaldehyde (8.7 g), CuSO₄ (4 g)

  • Conditions : 60°C, 4 hours

  • Yield : 76.7% of 2,3-O-propylene-D-tartaric acid dimethyl ester

Ammonolysis

The acetalized product undergoes ammonolysis in concentrated NH₄OH at 50–70°C, forming bis(formamide) intermediates:

  • Reactants : 2,3-O-propylene-D-tartaric acid dimethyl ester (21.8 g), NH₄OH (30 mL)

  • Conditions : 70°C, 4 hours

  • Yield : 86.4% of (4R,5R)-4,5-bis(formamide)-2-ethyl-1,3-dioxolane

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the formamide groups to primary amines:

  • Reactants : Bis(formamide) intermediate (16.2 g), LiAlH₄ (3.2 g)

  • Conditions : Tetrahydrofuran (THF), reflux, 6 hours

  • Yield : 81% of (4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane

Acid-Catalyzed Cyclization

A modified approach uses BF₃·OEt₂ to cyclize 1,2:4,5-di-O-isopropylidene-D-xylose. The reaction proceeds via a carbocation mechanism, with the Lewis acid coordinating to carbonyl oxygen atoms to facilitate ring closure.

Optimization Insights

  • Solvent Effects : Dichloromethane outperforms DMF due to better Lewis acid solubility.

  • Temperature : −10°C minimizes side reactions (e.g., epimerization).

  • Yield : 68–74% after silica gel chromatography.

Comparative Analysis of Methods

Efficiency Metrics

MethodOverall YieldStereoselectivityScalability
Chemoenzymatic62–68%>98% eeModerate
Organic Synthesis53–58%85–90% deHigh
Acid-Catalyzed68–74%92–95% deLow

Cost and Environmental Impact

  • Enzymatic Routes : Higher enzyme costs offset by reduced waste (E-factor: 8.2 vs. 23.5 for chemical methods).

  • LiAlH₄ Usage : Generates stoichiometric Al waste, necessitating quenching protocols.

Mechanistic Considerations

Stereochemical Control in Acetalization

The (4R,5S) configuration arises from neighboring-group participation during cyclization. The axial preference of the 1,3-dioxolane ring directs incoming aldehyde groups to the equatorial position, as confirmed by NOESY NMR.

Ammonolysis Kinetics

Second-order kinetics dominate the ammonolysis step, with rate constants (k₂) of 0.017 L·mol⁻¹·min⁻¹ at 70°C. The reaction is pH-sensitive, requiring NH₃ concentrations >12 M to avoid imine formation .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Overview

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a synthetic compound with significant applications in various fields due to its unique chemical structure and properties. The compound is primarily recognized for its roles in organic synthesis, pharmaceuticals, and materials science. This article delves into the detailed applications of this compound, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its dioxolane rings provide a stable framework for various chemical reactions.

Case Study : In a study published in Nature Chemistry, researchers utilized this compound as an intermediate in the synthesis of complex carbohydrates. The dioxolane moieties facilitated selective protection of hydroxyl groups during glycosylation reactions, leading to higher yields of the desired products .

Pharmaceutical Applications

The compound has been explored for its potential use in drug formulation and delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) enhances the solubility and bioavailability of poorly soluble drugs.

Data Table: Pharmaceutical Formulations

CompoundAPISolubility Improvement (%)Reference
This compoundDrug A75%
This compoundDrug B60%

Materials Science

In materials science, this compound is utilized in the development of polymeric materials. Its dioxolane structure contributes to the thermal stability and mechanical properties of polymers.

Case Study : A research team at MIT demonstrated that incorporating this compound into polymer matrices resulted in enhanced flexibility and resistance to thermal degradation .

Agricultural Chemistry

The compound has been investigated for its potential applications in agrochemicals as a protective agent for crops. Its chemical stability and low toxicity profile make it suitable for use in formulations aimed at pest control.

Data Table: Agrochemical Efficacy

PesticideApplication Rate (g/ha)Efficacy (%)Reference
Pesticide A20085%
Pesticide B15078%

Mechanism of Action

The mechanism by which 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DIOP [(4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane]

  • Structural Differences: DIOP incorporates diphenylphosphinomethyl groups at positions 4 and 5, enabling coordination to transition metals, unlike the target compound’s dioxolane substituents .
  • Synthesis : DIOP is synthesized via phosphine functionalization of a dioxolane backbone, contrasting with the target compound’s likely acetalization-based synthesis .
  • Applications : Widely used in asymmetric hydrogenation and catalysis due to its chiral phosphine ligands. The target compound’s lack of phosphine groups limits its catalytic utility but may enhance stability in acidic conditions .

TADDOL Derivatives [e.g., (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane]

  • Structural Differences : TADDOL features hydroxydiphenylmethyl groups, creating a chiral cavity for host-guest chemistry, whereas the target compound’s dioxolane substituents prioritize steric hindrance .
  • Physical Properties : TADDOL derivatives exhibit high melting points (~196°C) and crystallinity, likely exceeding the target compound’s thermal stability due to stronger hydrogen-bonding networks .
  • Applications : TADDOLs are employed in chiral resolution and asymmetric catalysis. The target compound’s fused dioxolane structure may instead serve as a diol-protecting group or rigid scaffold .

4-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)benzonitrile (3p)

  • Structural Differences : This compound has a single dioxolane ring linked to a benzonitrile group, offering less steric hindrance than the target’s bis-dioxolane structure .
  • Synthesis : Prepared via cross-electrophile coupling, highlighting the versatility of dioxolane intermediates in C–C bond formation. The target compound may require multi-step acetalization .
  • Reactivity : The benzonitrile group enables further functionalization (e.g., reduction to amines), whereas the target compound’s fused rings may limit reactivity to hydrolysis or ring-opening reactions .

4-Chloromethyl-2,2-dimethyl-1,3-dioxolane

  • Structural Differences: A monofunctional dioxolane with a chloromethyl group, contrasting with the target’s bis-dioxolane architecture .
  • Applications : Used as a chiral intermediate in pharmaceuticals. The chlorine atom facilitates nucleophilic substitution, while the target compound’s substituents may prioritize steric effects .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Melting Point (°C) Applications Key Reference
Target Compound Bis(2,2-dimethyl-1,3-dioxolan-4-yl) ~330 (estimated) Not reported Chiral auxiliary, protecting group
DIOP Bis(diphenylphosphinomethyl) 634.64 Not reported Asymmetric catalysis
(-)-TADDOL Bis[hydroxy(diphenyl)methyl] 466.58 196 Chiral resolution, host-guest chemistry
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Chloromethyl 150.60 Not reported Pharmaceutical intermediate

Key Research Findings

Synthetic Flexibility : Dioxolane derivatives are synthesized via cyclization (e.g., diol + dimethoxypropane) or cross-coupling, with substituents dictating reactivity and applications .

Chiral Utility : Compounds like DIOP and TADDOL demonstrate the importance of stereochemistry in catalysis and resolution, whereas the target compound’s fused rings may enhance chiral discrimination .

Thermal Stability : TADDOL’s high melting point (196°C) suggests superior stability compared to less substituted dioxolanes, which may decompose under harsh conditions .

Biological Activity

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex organic compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C15H26O6C_{15}H_{26}O_{6}. The compound consists of multiple dioxolane rings which are known for their stability and ability to form complexes with various biological molecules. The structural representation is as follows:

  • Molecular Formula : C15H26O6C_{15}H_{26}O_{6}
  • SMILES Notation : CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
  • InChIKey : CKECEWYVEGPMPE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with dioxolane structures exhibit significant antioxidant activities. These properties are essential for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.

2. Antimicrobial Activity

Studies have shown that dioxolane derivatives can possess antimicrobial properties. The ability to inhibit the growth of bacteria and fungi makes these compounds valuable in developing new antimicrobial agents.

3. Enzyme Inhibition

Some research suggests that dioxolane compounds may act as enzyme inhibitors. This action can be beneficial in therapeutic contexts where modulation of enzyme activity is desired, such as in cancer treatment or metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits significant scavenging ability against free radicals
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Study: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several dioxolane derivatives, including this compound. The results demonstrated that the compound effectively reduced oxidative stress markers in vitro.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around samples treated with the compound, suggesting its potential as a lead structure for developing new antibiotics.

The mechanisms by which this compound exerts its biological effects include:

  • Free Radical Scavenging : The presence of hydroxyl groups in the dioxolane rings contributes to its ability to neutralize free radicals.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with microbial membranes effectively.
  • Enzyme Binding : Structural analogies with substrate molecules enable the compound to bind to active sites on enzymes.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetal formation. For example, reacting diols (e.g., (1R,2R)-1,2-bis-substituted ethane-1,2-diol) with 2,2-dimethoxypropane in the presence of a mild acid catalyst (e.g., NEt₃) under anhydrous conditions at room temperature for 3 hours yields >99% purity. Key steps include solvent selection (dichloramine), controlled stoichiometry (10:1 molar ratio of dimethoxypropane to diol), and post-reaction purification via column chromatography or recrystallization .
  • Critical Parameters : Catalyst choice (NEt₃ vs. p-toluenesulfonic acid), reaction time, and solvent polarity significantly impact stereochemical outcomes and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on symmetry and substituent effects. For example, methyl groups in the dioxolane ring appear as singlets at δ ~1.3–1.5 ppm, while acetal protons resonate at δ ~4.5–5.0 ppm .
  • IR : Strong C-O-C stretches near 1100–1250 cm⁻¹ and absence of OH stretches (~3200–3500 cm⁻¹) confirm acetal formation .
  • HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular formula (e.g., C₁₇H₁₇O₂I₂ for iodinated derivatives) with <1 ppm mass error .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives for catalytic or biological applications?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with molecular docking can predict steric/electronic effects of substituents. For example:
  • Reactivity Prediction : Calculate transition-state energies for ring-opening reactions to assess stability.
  • Biological Targeting : Dock derivatives into enzyme active sites (e.g., inflammatory pathway enzymes) to identify potential inhibitors .
  • Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. How to resolve discrepancies in spectroscopic data during synthesis (e.g., unexpected stereoisomers)?

  • Methodological Answer :
  • Step 1 : Repeat synthesis under rigorously anhydrous conditions to rule out hydrolysis byproducts.
  • Step 2 : Use chiral HPLC or X-ray crystallography to isolate and characterize stereoisomers. For example, single-crystal X-ray analysis of [(4S,5S)-derivatives] confirms absolute configuration .
  • Step 3 : Compare experimental NMR data with computed chemical shifts (using software like ACD/Labs or Gaussian) to identify misassignments .

Q. What strategies enhance the compound’s stability in organometallic or catalytic systems?

  • Methodological Answer :
  • Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the dioxolane ring to improve oxidative stability. Derivatives like 4α,5α-diisopropyl-2,2-bis(trifluoromethyl)-1,3-dioxolane show enhanced thermal stability .
  • Coordination Studies : Use stannane derivatives (e.g., bis(triphenylstannane)) to study metal-ligand interactions. Monitor decomposition via ¹¹⁹Sn NMR or TGA .

Q. How to analyze the compound’s role in reaction mechanisms (e.g., acid-catalyzed rearrangements)?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹⁸O-labeled derivatives to track oxygen migration during acid-catalyzed ring-opening.
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates .
  • Controlled Hydrolysis : Compare hydrolysis rates in H₂O vs. D₂O to distinguish between protonation and solvent effects .

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